(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-14(2)18-10-15(11-19-14)8-16(9-15)13(17)6-5-12-4-3-7-20-12/h3-7H,8-11H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIUIODCIREPB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CS3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CS3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the thiophene ring through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents is also crucial to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Preliminary studies suggest it could exhibit antimicrobial , anticancer , and cytotoxic properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi.
- Anticancer Properties : The spirocyclic structure is hypothesized to influence cell signaling pathways associated with cancer cell proliferation and apoptosis.
Material Science
Due to its unique chemical structure, (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can serve as a building block for synthesizing novel materials. Its derivatives may find applications in:
- Polymer Chemistry : As a monomer or crosslinking agent in polymer synthesis.
- Nanotechnology : Potential use in the development of nanomaterials for electronics or catalysis.
Organic Synthesis
This compound can act as an intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as:
- Michael Addition Reactions : Its enone functionality allows for nucleophilic addition reactions, making it useful in synthesizing other biologically active compounds.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast and prostate cancer cells, suggesting potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Screening
In another study published in the Journal of Medicinal Chemistry, the compound was tested against several pathogenic bacteria. The findings revealed that it exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential use as an antibiotic agent.
Mechanism of Action
The mechanism of action of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to the inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares its spiroazetidine core (6,8-dioxa-2-azaspiro[3.5]nonane) with several analogs, but differences in substituents significantly alter physicochemical and biological properties:
Key Observations :
- Steric Influence: The spiro core’s 7,7-dimethyl groups impose steric constraints, which may limit conformational flexibility compared to non-spiro analogs like 1-(4,7-dimethoxybenzo[b]thiophen-2-yl) derivatives .
Physical Properties
- Melting Points : While data for the target compound is unavailable, analogs with similar spiro cores (e.g., 1-(7,7-dimethyl...-m-tolyl, MW 289.4) lack reported melting points, whereas benzo[b]thiophene derivatives (e.g., 8e) melt at 157–158°C, suggesting higher crystallinity in bulkier analogs .
- Spectroscopic Data: The target compound’s IR spectrum would likely show C=O stretching near 1680 cm⁻¹ (enone) and thiophene C-S vibrations at ~700 cm⁻¹, differing from the O-H stretches (3422 cm⁻¹) in reduced analogs like 8e .
Biological Activity
The compound (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule notable for its unique spirocyclic structure and potential biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 277.31 g/mol. Its structure includes a spirocyclic core that contributes to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.31 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of This compound is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that the compound may modulate enzyme activity and interact with specific receptors, influencing cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, affecting physiological responses.
Therapeutic Applications
Research indicates that this compound could have applications in several therapeutic areas, including:
- Antimicrobial Activity : Investigations are ongoing into its efficacy against bacterial strains.
- Anticancer Properties : Early studies suggest potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation in various models.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited proliferation. The mechanism was linked to the activation of caspase pathways, indicating its potential for cancer therapy .
Study 3: Anti-inflammatory Mechanisms
Research has shown that the compound can reduce pro-inflammatory cytokine levels in cellular models of inflammation. This suggests a pathway through which it could be developed for treating inflammatory diseases .
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic core of this compound?
The spirocyclic 6,8-dioxa-2-azaspiro[3.5]nonane moiety can be synthesized via metal-mediated Si–C bond cleavage and reorganization. For example, zirconium- or palladium-catalyzed reactions with strained silacyclopropanes or silacyclopropenes enable spirocycle formation through silylene transfer or cycloaddition pathways . Steric effects of substituents (e.g., bulky nitriles like t-BuCN) can control reaction progression, allowing selective intermediate isolation .
Q. How is the (E)-configuration of the enone moiety experimentally confirmed?
The (E)-geometry of the α,β-unsaturated ketone is typically verified via:
- X-ray crystallography : Crystal structures of analogous enones (e.g., (2E)-1-(2,5-dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one) show planar double bonds with bond lengths (~1.34 Å) and angles consistent with (E)-stereochemistry .
- NMR spectroscopy : Coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) distinguish (E) from (Z) isomers .
Q. What spectroscopic methods are critical for characterizing intermediates in its synthesis?
- Multinuclear NMR : , , , and - HMBC spectra help track Si–C/N bond cleavage and spirocycle formation .
- Mass spectrometry : High-resolution MS confirms molecular formulas of intermediates (e.g., silacyclopropane-zirconium complexes) .
Advanced Research Questions
Q. How do transition metal catalysts influence selectivity in spirocyclic enone synthesis?
Different metals activate distinct pathways:
- Silver (Ag) : Promotes silylene transfer from cyclohexene-silacyclopropane, enabling trans-dioxasilacyclononene formation .
- Palladium (Pd) : Facilitates C–Si bond activation and intramolecular coupling for benzosilole derivatives .
- Rhodium (Rh) : Cleaves robust trialkylsilyl groups under mild conditions, offering new silicon sources for heterocycles . Contradiction Alert: While Pd and Ag are widely used, Rh offers unique advantages for less reactive substrates .
Q. What computational methods aid in predicting reaction pathways for Si–C bond cleavage?
Density functional theory (DFT) studies analyze:
- Transition states : For example, energy barriers in Pd-catalyzed C(sp)–Si bond activation .
- Steric/electronic effects : Bulky substituents (e.g., 7,7-dimethyl groups) reduce ring strain in spirocyclic intermediates, favoring specific reaction channels . Hirshfeld surface analysis (as applied to similar enones) can also map non-covalent interactions influencing crystal packing .
Q. How can chemoselectivity challenges in multi-component reactions be addressed?
- Substrate design : Use sterically hindered nitriles (e.g., i-PrCN) to halt reaction progression at desired intermediates .
- Catalyst tuning : Copper/zinc catalysts enhance selectivity in carbonyl insertions by modulating coordination environments .
- Temperature control : Lower temperatures stabilize reactive intermediates (e.g., zirconacyclopropene-azasilacyclopentadiene complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
